Methyl 2,6-dideoxyhexopyranoside

CAS No.: 62346-15-0

Cat. No.: VC18951883

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62346-15-0 |

|---|---|

| Molecular Formula | C7H14O4 |

| Molecular Weight | 162.18 g/mol |

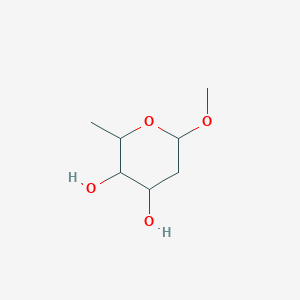

| IUPAC Name | 6-methoxy-2-methyloxane-3,4-diol |

| Standard InChI | InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |

| Standard InChI Key | QNKOVWCOVLYPKR-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(CC(O1)OC)O)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

Methyl 2,6-dideoxyhexopyranoside (C₇H₁₄O₄) belongs to the class of dideoxy sugars, where two hydroxyl groups of the parent hexopyranoside are replaced by hydrogen atoms . Its IUPAC name, methyl 2,6-dideoxy-hexopyranoside, reflects the substitution pattern: a methyl glycosidic group at the anomeric position and deoxygenation at C2 and C6 (Figure 1). The α-D-ribo configuration is predominant in reported derivatives .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₄O₄ | |

| Molecular weight | 162.18 g/mol | |

| Synonyms | DTXSID00296067, 19131-10-3 | |

| IUPAC condensed notation | 2,6-deoxy-Hex1Me |

The absence of hydroxyl groups at C2 and C6 confers distinct conformational stability compared to fully oxygenated sugars. Computational models indicate a 4C₁ chair conformation, with the methyl group occupying an equatorial position .

Synthetic Methodologies

Direct Deoxygenation Strategies

The synthesis of 2,6-dideoxy sugars typically involves selective deoxygenation of precursor hexoses. A pivotal method employs sulfonate intermediates, as demonstrated in displacements of 4- and 6-sulphonyloxy groups in methyl 2,3-didehydro-2,3-dideoxyhexopyranosides . For example, treatment of methyl 2,3-didehydro-2,3-dideoxy-4,6-di-O-methanesulphonyl-α-D-erythro-hexoside with sodium benzoate in dimethylformamide yields 4-O-benzoyl derivatives via SN2 displacement . While this study focuses on 2,3-unsaturated analogs, analogous strategies could theoretically apply to 2,6-dideoxygenation by targeting C6 sulfonates.

Microreactor-Based Synthesis

Recent advances in continuous-flow chemistry, exemplified by CN106631714A , highlight efficient etherification using microreactors. Although this patent details 2,6-dimethoxyphenol synthesis, its methodology—employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and dimethyl carbonate as a methylating agent—offers a template for methyl glycoside formation. Optimized conditions (120–140°C, 5 MPa pressure) achieve yields exceeding 90% , suggesting adaptability for methyl 2,6-dideoxyhexopyranoside production.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Though direct NMR data for methyl 2,6-dideoxyhexopyranoside is sparse in the surveyed literature, analogous 2-deoxy sugars exhibit distinct anomeric proton signals (δ 4.5–5.5 ppm) and reduced coupling constants (J₁,₂ ≈ 1–3 Hz) due to the absence of C2 hydroxyl . ¹³C NMR would similarly show deshielded C2 and C6 signals (δ 35–40 ppm) characteristic of deoxygenation.

Biological and Industrial Relevance

Glycoside Precursors

Dideoxy sugars are pivotal in synthesizing bioactive glycosides. For instance, methyl 2,6-dideoxyhexopyranoside could serve as a precursor to anthracycline antibiotics like daunorubicin, where 2,6-dideoxy-L-arabino-hexose is a key subunit . The methyl glycoside form enhances stability during synthetic manipulations.

Enzymatic Modifications

The presence of dideoxy sugars in Crataegus flavonoids suggests potential enzymatic pathways for their biosynthesis. Glycosyltransferases may utilize UDP-activated dideoxy hexoses, though this remains speculative without direct evidence.

Challenges and Future Directions

Stereochemical Control

Achieving stereoselective synthesis of 2,6-dideoxy sugars remains challenging. Current methods rely on chiral auxiliaries or enzymatic resolution, which may limit scalability. Advances in asymmetric catalysis, particularly using organometallic complexes, could address this .

Applications in Drug Delivery

The lipophilic nature of dideoxy sugars enhances membrane permeability, making them attractive for prodrug designs. Functionalizing methyl 2,6-dideoxyhexopyranoside with therapeutic payloads (e.g., anticancer agents) warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume